Cas no 472-51-5 (beta-Chaconine)

beta-Chaconine structure
beta-Chaconine structure
Product Name:beta-Chaconine
CAS-nummer:472-51-5
MF:C39H63NO10
MW:705.918233156204
CID:330196
PubChem ID:119393
Update Time:2024-02-29

beta-Chaconine Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Glucopyranoside, (3b)-solanid-5-en-3-yl 2-O-(6-deoxy-a-L-mannopyranosyl)-
    • beta-chaconine
    • beta1-Chaconine
    • beta(1)-Chaconine
    • KC739QQ6OP
    • Q27282174
    • Solanid-5-en-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
    • beta-D-Glucopyranoside, (3beta)-solanid-5-en-3-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-
    • B1-Chaconine
    • Solanidine base + O-Hex-dHex
    • 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl)oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • CHEBI:172316
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • NS00094323
    • .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.)-SOLANID-5-EN-3-YL 2-O-(6-DEOXY-.BETA.-L-MANNOPYRANOSYL)-
    • CHEMBL4865285
    • DTXSID40963766
    • SOLANIDINE 3-O-.ALPHA.-L-RHAMNOPYRANOSYL-(1->2)-.BETA.-D-GLUCOPYRANOSIDE
    • SCHEMBL4822457
    • UNII-KC739QQ6OP
    • 472-51-5
    • .BETA.-CHACONINE
    • .BETA.1-CHACONINE
    • beta-Chaconine
    • Inchi: 1S/C39H63NO10/c1-18-6-9-26-19(2)29-27(40(26)16-18)15-25-23-8-7-21-14-22(10-12-38(21,4)24(23)11-13-39(25,29)5)48-37-35(33(45)31(43)28(17-41)49-37)50-36-34(46)32(44)30(42)20(3)47-36/h7,18-20,22-37,41-46H,6,8-17H2,1-5H3/t18-,19+,20-,22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33-,34+,35+,36-,37+,38-,39-/m0/s1
    • InChI-sleutel: ZLSYCIYRYZUJCZ-MTXMLOAPSA-N
    • LACHT: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@@]2(C)[C@H]1C[C@H]1[C@@H]2[C@H](C)[C@H]2CC[C@H](C)CN12

Berekende eigenschappen

  • Exacte massa: 705.445
  • Monoisotopische massa: 705.445
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 50
  • Aantal draaibare bindingen: 5
  • Complexiteit: 1290
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 21
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 162
  • XLogP3: 3.4

Experimentele eigenschappen

  • Dichtheid: 1.32
  • Kookpunt: 817.6°Cat760mmHg
  • Vlampunt: 448.3°C
  • Brekindex: 1.614
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